AT 7519 mesylate

Description

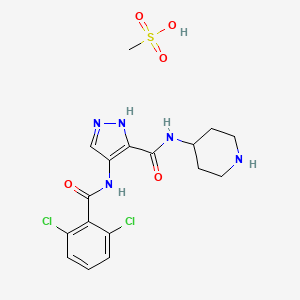

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2.CH4O3S/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;1-5(2,3)4/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELIMKCXGLIYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902135-89-1 | |

| Record name | AT-7519M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902135891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-7519 MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z239O75N33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AT7519 Mesylate: A Multi-faceted Approach to Cancer Therapy Through Cyclin-Dependent Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

AT7519 mesylate is a novel small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant anti-cancer activity in a range of preclinical models.[1][2] This technical guide provides an in-depth overview of the mechanism of action of AT7519 in cancer cells, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Mechanism of Action: Targeting the Cell Cycle and Transcription

AT7519 exerts its anti-neoplastic effects primarily through the potent inhibition of several members of the cyclin-dependent kinase family.[3][4] These kinases are crucial regulators of both cell cycle progression and gene transcription, two processes fundamental to cancer cell proliferation and survival.[5][6]

The primary mechanism of AT7519 involves a dual impact on cancer cells:

-

Cell Cycle Arrest: By inhibiting CDKs such as CDK1, CDK2, CDK4, and CDK6, AT7519 disrupts the orderly progression of the cell cycle.[1][3] This leads to cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby preventing cancer cell division.[1]

-

Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[2][3] CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNA pol II), a critical step for transcriptional elongation.[1][2] By inhibiting CDK9, AT7519 prevents this phosphorylation, leading to a global shutdown of transcription of short-lived messenger RNAs (mRNAs) that encode for key survival proteins.[2] This transcriptional inhibition is a key contributor to the induction of apoptosis in cancer cells.[1][2]

Signaling Pathway of AT7519 in Cancer Cells

Caption: Mechanism of action of AT7519 in cancer cells.

Secondary Mechanism: Modulation of GSK-3β Signaling

In addition to its effects on CDKs, AT7519 has been shown to induce apoptosis in multiple myeloma cells through the activation of Glycogen Synthase Kinase 3β (GSK-3β).[1] This occurs via the dephosphorylation of GSK-3β at serine 9.[1] Interestingly, this activation of GSK-3β appears to be independent of the inhibition of RNA polymerase II, suggesting a parallel pathway for inducing cell death.[1][7]

AT7519-Induced GSK-3β Activation Pathway

Caption: AT7519 induces apoptosis via GSK-3β activation.

Preclinical Efficacy: Quantitative Data

AT7519 has demonstrated potent anti-proliferative and pro-apoptotic activity across a variety of cancer cell lines and in vivo models.

In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CDK1/Cyclin B | 210 |

| CDK2/Cyclin A | 47 |

| CDK4/Cyclin D1 | 100 |

| CDK5/p35 | 13 |

| CDK6/Cyclin D3 | 170 |

| CDK9/Cyclin T1 | <10 |

| GSK-3β | 89 |

| Data sourced from MedchemExpress and Selleck Chemicals.[3][4] |

Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| MM.1S | Multiple Myeloma | 0.5 |

| U266 | Multiple Myeloma | 0.5 |

| MM.1R | Multiple Myeloma | >2 |

| MCF-7 | Breast Cancer | 0.04 |

| SW620 | Colon Cancer | 0.94 |

| HCT116 | Colon Cancer | 0.054 (tritiated uridine incorporation) |

| Data sourced from Santo et al., 2010 and Selleck Chemicals.[1][3] |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of AT7519.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with increasing concentrations of AT7519 (e.g., 0-4 µM) for specified durations (e.g., 24, 48, 72 hours).[1]

-

MTT Incubation: Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: Cells treated with AT7519 are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RNA polymerase II, Mcl-1, cleaved PARP).[2]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Assessing AT7519 Activity

Caption: General experimental workflow for evaluating AT7519.

Conclusion

AT7519 mesylate is a potent, multi-targeted CDK inhibitor with a well-defined mechanism of action that involves the induction of cell cycle arrest and apoptosis in cancer cells. Its ability to inhibit both cell cycle progression and transcription, coupled with its secondary effects on pro-apoptotic signaling pathways like GSK-3β, makes it a promising therapeutic agent for various malignancies. The preclinical data strongly support its continued investigation in clinical settings.[8]

References

- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of AT7519 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 mesylate is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant therapeutic potential in preclinical and clinical studies for the treatment of various malignancies.[1][2][3] This technical guide provides a comprehensive overview of AT7519, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical investigations, and outlining relevant experimental protocols. The guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering insights into the ongoing exploration of AT7519 as a promising anti-cancer agent.

Mechanism of Action

AT7519 exerts its anti-tumor effects through the inhibition of multiple CDKs, key regulators of cell cycle progression and transcription.[1][4] Its primary mechanism involves the disruption of the cell cycle and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest

AT7519 is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][4] By targeting these kinases, AT7519 disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M phases.[5][6][7] This inhibition of cell cycle progression is a key contributor to its anti-proliferative activity in cancer cells.[2][3]

Transcriptional Inhibition and Induction of Apoptosis

A crucial aspect of AT7519's mechanism is its ability to inhibit transcriptional CDKs, particularly CDK9.[1][4] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcriptional elongation. By inhibiting CDK9, AT7519 prevents RNAPII phosphorylation, leading to a global downregulation of transcription.[1][5] This transcriptional repression disproportionately affects the expression of anti-apoptotic proteins with short half-lives, such as Mcl-1.[1][4][8] The reduction in these survival proteins sensitizes cancer cells to apoptosis, which is subsequently executed through the activation of caspases.[5][6][9]

Preclinical Data

A substantial body of preclinical research has evaluated the efficacy of AT7519 in various cancer models, including hematological malignancies and solid tumors.

In Vitro Kinase Inhibitory Activity

AT7519 demonstrates potent inhibitory activity against a range of CDKs and GSK3β. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| CDK1/Cyclin B | 210 |

| CDK2/Cyclin A | 47 |

| CDK2/Cyclin E | 100 |

| CDK3/Cyclin E | >1000 |

| CDK4/Cyclin D1 | 100 |

| CDK5/p25 | 13 |

| CDK6/Cyclin D3 | 170 |

| CDK7/Cyclin H | >1000 |

| CDK9/Cyclin T1 | <10 |

| GSK3β | 89 |

| Table 1: In vitro kinase inhibitory activity of AT7519.[9][10] |

In Vitro Anti-proliferative Activity

AT7519 exhibits potent anti-proliferative activity across a panel of human tumor cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 40 |

| HCT116 | Colon Cancer | 54 |

| SW620 | Colon Cancer | 940 |

| HL60 | Leukemia | ~400 |

| MM.1S | Multiple Myeloma | 500 |

| U266 | Multiple Myeloma | 500 |

| MM.1R | Multiple Myeloma | >2000 |

| U87MG | Glioblastoma | ~1000 |

| U251 | Glioblastoma | ~1000 |

| Table 2: In vitro anti-proliferative activity of AT7519 in various human cancer cell lines.[1][4][6][10] |

In Vivo Efficacy in Xenograft Models

AT7519 has demonstrated significant anti-tumor efficacy in various xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| HL60 | Leukemia | 15 mg/kg, i.p., once daily | Tumor growth inhibition |

| HCT116 | Colon Cancer | 9.1 mg/kg, i.p., twice daily | Tumor regression |

| HT29 | Colon Cancer | 9.1 mg/kg, i.p., twice daily | Tumor regression |

| MM.1S | Multiple Myeloma | 15 mg/kg, i.p., once daily, 5 days/week for 2 weeks | Tumor growth inhibition, prolonged survival |

| AMC711T | Neuroblastoma | 5, 10, or 15 mg/kg/day, i.p., 5 days on/2 days off for 3 weeks | Dose-dependent tumor growth inhibition |

| Table 3: In vivo efficacy of AT7519 in human tumor xenograft models.[2][5][10][11][12] |

Clinical Trials

AT7519 has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors and hematological malignancies.

| Phase | Patient Population | Dosing Regimen | Key Findings |

| I | Refractory solid tumors | 1.8-40 mg/m²/day, 5 consecutive days every 3 weeks | Dose-limiting toxicities (DLTs) included QTc prolongation, fatigue, and mucositis. Recommended Phase II dose (RP2D) was not established due to QTc concerns. Some patients showed stable disease.[13][14] |

| I | Advanced refractory solid tumors or non-Hodgkin's lymphoma | Intravenous infusion on days 1, 4, 8, and 11 every 3 weeks | DLTs included mucositis, febrile neutropenia, rash, fatigue, and hypokalemia. RP2D was determined to be 27.0 mg/m². Preliminary anti-cancer activity was observed.[15][16] |

| II | Multiple Myeloma | In combination with bortezomib | The combination was generally well-tolerated.[17] |

| Table 4: Summary of clinical trials with AT7519. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving AT7519.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of AT7519 on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of AT7519 mesylate (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-RNA Polymerase II

This protocol is used to assess the effect of AT7519 on the phosphorylation of RNA polymerase II, a key marker of its transcriptional inhibitory activity.

Methodology:

-

Cell Lysis: Treat cells with AT7519 for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNA Polymerase II (Ser2 and Ser5) and total RNA Polymerase II overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of AT7519 in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer AT7519 (e.g., 15 mg/kg, intraperitoneally) and a vehicle control according to the desired schedule.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Conclusion

AT7519 mesylate is a promising multi-targeted CDK inhibitor with a well-defined mechanism of action involving cell cycle arrest and induction of apoptosis through transcriptional inhibition. Extensive preclinical studies have demonstrated its potent anti-tumor activity in a wide range of cancer models. While clinical development has faced some challenges, particularly regarding its safety profile, ongoing research continues to explore its therapeutic potential, both as a single agent and in combination with other therapies. The information compiled in this guide provides a solid foundation for further investigation into the clinical utility of AT7519 in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research-portal.uu.nl [research-portal.uu.nl]

- 13. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

AT7519 Mesylate: A Technical Guide to a Multi-Targeted CDK Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dysregulation of the cell cycle is a fundamental characteristic of cancer, often driven by the aberrant activity of cyclin-dependent kinases (CDKs) and their cyclin partners.[1][2] This central role makes CDKs attractive therapeutic targets in oncology.[3][4] AT7519 mesylate, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)1H-pyrazole-3-carboxamide, is a small-molecule inhibitor of multiple CDKs developed by Astex Therapeutics using a fragment-based drug discovery approach.[1][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AT7519, presenting key data, experimental protocols, and pathway visualizations to support further research and development.

Quantitative Data Summary

The preclinical efficacy of AT7519 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

| Kinase Target | IC₅₀ (nmol/L) | Assay Type |

| CDK1/Cyclin B | 210 | Radiometric |

| CDK2/Cyclin A | 47 | Radiometric |

| CDK4/Cyclin D1 | 100 | ELISA |

| CDK5/p35 | 13 | DELFIA |

| CDK6/Cyclin D3 | 170 | ELISA |

| CDK9/Cyclin T1 | <10 | Not Specified |

| GSK-3β | 89 | Radiometric |

Data sourced from references[3][5].

Table 2: In Vitro Antiproliferative Activity of AT7519 (72h exposure)

| Cell Line | Cancer Type | IC₅₀ (nmol/L) |

| HCT116 | Colon Carcinoma | 110 |

| HT29 | Colon Carcinoma | 170 |

| SW620 | Colon Carcinoma | 940 |

| A549 | Lung Carcinoma | 200 |

| MCF-7 | Breast Carcinoma | 40 |

| U251 | Glioblastoma | 246 |

| U87MG | Glioblastoma | 222 |

| MM.1S | Multiple Myeloma | 500 |

| U266 | Multiple Myeloma | 500 |

Data sourced from references[2][3][5][6].

Table 3: In Vivo Efficacy of AT7519 in Xenograft Models

| Cancer Model | Dosing Schedule | Key Outcomes |

| HCT116 Colon Cancer (advanced-stage) | 9.1 mg/kg, twice daily for 9 days | Tumor regression observed; complete regression in 6 of 8 mice.[3] |

| HT29 Colon Cancer (early-stage) | 7.5 mg/kg, twice daily for 9 days | Tumor growth inhibition (T/C value of 12%); complete regression in 2 of 12 mice.[3] |

| Multiple Myeloma (human xenograft) | 15 mg/kg, once daily (5 days/week for 2 weeks) | Significant tumor growth inhibition and prolonged median overall survival (40 vs 27.5 days).[1] |

| MYCN-amplified Neuroblastoma (AMC711T) | 5, 10, or 15 mg/kg, once daily (5 days on, 2 days off for 3 weeks) | Dose-dependent tumor growth inhibition.[7][8][9] |

| Th-MYCN Transgenic Neuroblastoma | Not Specified | Improved survival and significant tumor regression (86% average reduction at day 7).[7][8][9] |

Core Mechanism of Action

AT7519 is an ATP-competitive inhibitor that potently targets multiple CDKs involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[3][5] Inhibition of these kinases leads to a cascade of downstream effects, culminating in cell cycle arrest, inhibition of transcription, and induction of apoptosis.[1][2][3]

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of key substrates required for cell cycle phase transitions.[3] This includes the retinoblastoma protein (Rb), protein phosphatase 1α (PP1α), and nucleophosmin (NPM).[3][7][8] The resulting hypo-phosphorylation of these substrates leads to cell cycle arrest at the G0/G1 and G2/M phases, effectively halting cellular proliferation.[1][3][6][10]

Transcriptional Inhibition

AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.[1][11] AT7519 treatment leads to the dephosphorylation of RNA Pol II, inhibiting transcription.[1][3] This is particularly detrimental to cancer cells, which rely on the high-level expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1][11]

Induction of Apoptosis and Other Cell Death Pathways

The combined effects of cell cycle arrest and transcriptional inhibition of survival proteins drive cancer cells towards apoptosis.[1][2][3] This is evidenced by increased caspase-3 activation and PARP cleavage.[1][3] In some contexts, such as glioblastoma, AT7519 has also been shown to induce pyroptosis through the caspase-3-mediated cleavage of gasdermin E (GSDME).[6]

GSK-3β Pathway Modulation

In addition to its effects on CDKs, AT7519 inhibits Glycogen Synthase Kinase 3 beta (GSK-3β).[3] In multiple myeloma cells, AT7519 treatment leads to a rapid dephosphorylation (activation) of GSK-3β at the Serine 9 residue, a mechanism shown to be independent of RNA Pol II inhibition but contributory to the induction of apoptosis.[1]

Visualizations: Pathways and Workflows

// Connections AT7519 -> CDK1_2 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519 -> CDK9 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519 -> GSK3B [label="Inhibits\n(Dephosphorylates)", color="#EA4335", arrowhead=tee];

CDK1_2 -> pRb [label="Phosphorylates", color="#5F6368", style=dashed]; CDK9 -> RNA_Pol_II [label="Phosphorylates", color="#5F6368", style=dashed]; RNA_Pol_II -> Mcl1 [label="Upregulates", color="#5F6368", style=dashed]; GSK3B -> GS [label="Phosphorylates", color="#5F6368", style=dashed];

pRb -> Arrest [label="Leads to", color="#202124"]; RNA_Pol_II -> Transcription [label="Leads to", color="#202124"]; Mcl1 -> Apoptosis [label="Prevents", color="#5F6368", style=dashed, arrowhead=tee]; GSK3B -> Apoptosis [label="Contributes to", color="#202124"]; Transcription -> Apoptosis [label="Induces", color="#202124"]; } end_dot Caption: Molecular mechanism of AT7519, showing inhibition of CDKs and GSK-3β.

// Workflow Connections synthesis -> kinase_assay [label="Candidate Compound"]; moa_assays -> xenograft [label="Promising Candidate"]; xenograft -> clinical_rationale [label="Demonstrated Efficacy & Tolerability"]; pd_biomarkers -> clinical_rationale; pk_studies -> clinical_rationale; } end_dot Caption: Preclinical workflow for the evaluation of AT7519.

Detailed Experimental Protocols

The following sections describe the general methodologies for key experiments used in the characterization of AT7519.

In Vitro Kinase Assays

To determine the inhibitory activity of AT7519 against specific kinases, several assay formats were used.[5]

-

Protocol Outline (Radiometric Filter Binding - for CDK1, CDK2, GSK-3β):

-

Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., histone H1 for CDKs), and radiolabeled ATP ([γ-³³P]ATP) in an appropriate buffer.

-

Add varying concentrations of AT7519 or DMSO (vehicle control) to the reaction wells.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and transfer the mixture to a phosphocellulose filter membrane, which binds the phosphorylated substrate.

-

Wash the filter to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the percent inhibition relative to the control and determine the IC₅₀ value by nonlinear regression.

-

-

Assay Formats for Other Kinases:

-

DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) for CDK5: This immunoassay uses a europium-labeled antibody to detect the phosphorylated substrate.

-

ELISA (Enzyme-Linked Immunosorbent Assay) for CDK4, CDK6: This format typically involves an antibody that specifically recognizes the phosphorylated product, which is then detected with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Cell Proliferation and Viability Assays

These assays measure the ability of AT7519 to inhibit the growth of cancer cell lines.

-

Protocol Outline (CCK-8/MTS Assay):

-

Seed human tumor cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of AT7519 for a specified period (e.g., 48 or 72 hours).[6]

-

Add a tetrazolium salt solution (e.g., WST-8 from a CCK-8 kit) to each well.

-

Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the salt to a colored formazan product.

-

Measure the absorbance of the formazan product using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀.

-

-

Protocol Outline (EdU-DNA Synthesis Assay):

-

Treat logarithmically growing cells with different concentrations of AT7519 for 48 hours.[6]

-

Add 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture medium and incubate for several hours. EdU is incorporated into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform a click chemistry reaction by adding a fluorescent azide (e.g., Apollo 567) that specifically binds to the alkyne group on the incorporated EdU.[6]

-

Counterstain cell nuclei with a DNA dye like DAPI or Hoechst.

-

Visualize and quantify the percentage of EdU-positive (proliferating) cells using fluorescence microscopy.[6]

-

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle following treatment.

-

Protocol Outline (Propidium Iodide Staining):

-

Treat cells with AT7519 (e.g., 0.5 µM) or vehicle for various time points (e.g., 6, 12, 24 hours).[1]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Analyze the cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.

-

Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G0/G1 and G2/M phases indicates cell cycle arrest.[1][10]

-

Western Blot Analysis for Pharmacodynamic Markers

This technique is used to measure the levels and phosphorylation status of proteins in the AT7519 signaling pathway.

-

Protocol Outline:

-

Treat cells (e.g., HCT116 or MM.1S) with AT7519 for specified times.[1][3]

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for target proteins, such as phospho-Rb (T821), phospho-NPM (T199), phospho-RNA Pol II (Ser2), total CDK1, Mcl-1, or cleaved PARP.[1][3]

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

In Vivo Xenograft Efficacy Studies

Animal models are crucial for evaluating the anti-tumor activity of AT7519 in a living system.

-

Protocol Outline (Subcutaneous Xenograft Model):

-

Implant human tumor cells (e.g., HCT116) or tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NMRI-nu/nu or SCID mice).[3][7][8]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control (vehicle) groups.

-

Administer AT7519 via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, following a specific dosing schedule (e.g., 15 mg/kg, daily, 5 days/week).[1][7][8]

-

Monitor tumor volume using caliper measurements and mouse body weight (as a measure of toxicity) regularly.

-

At the end of the study, endpoints may include tumor growth inhibition (TGI), tumor regression, or overall survival.[1][3]

-

Tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for caspase-3 or Western blot for p-Rb).[1][7][8]

-

Conclusion

AT7519 mesylate is a potent, multi-targeted CDK inhibitor with a well-characterized mechanism of action. It disrupts cell cycle progression and transcriptional regulation in cancer cells, leading to potent anti-proliferative and pro-apoptotic activity. The robust preclinical data, demonstrating significant efficacy across a range of in vitro and in vivo cancer models, provided a strong rationale for its advancement into clinical trials.[2][3][4] This guide consolidates the key technical information on AT7519, serving as a valuable resource for scientists and researchers in the field of oncology drug development.

References

- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

AT7519 Mesylate: A Multi-faceted Inhibitor of Key Signaling Pathways in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

AT7519 mesylate is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), placing it at the crossroads of several critical cellular signaling pathways that govern cell cycle progression, transcription, and apoptosis.[1][2][3] Its ability to simultaneously target these fundamental processes makes it a compound of significant interest in oncology research and clinical development.[4][5] This technical guide provides a comprehensive overview of the signaling pathways modulated by AT7519, supported by quantitative data, experimental methodologies, and detailed pathway diagrams.

Core Signaling Pathways Modulated by AT7519 Mesylate

AT7519 exerts its anti-cancer effects primarily through the disruption of three interconnected signaling networks: cell cycle regulation, transcriptional machinery, and the intrinsic apoptotic pathway.

Cell Cycle Arrest via Inhibition of Cyclin-Dependent Kinases

As a multi-CDK inhibitor, AT7519 directly targets the core machinery of the cell cycle. It has been shown to potently inhibit CDK1, CDK2, CDK4, CDK5, and CDK6.[1][6] The inhibition of these kinases disrupts the timely progression of the cell cycle, leading to cell cycle arrest. Specifically, treatment of cancer cells with AT7519 results in a significant reduction in the S phase population and an accumulation of cells in the G0/G1 and G2/M phases.[1][7] This cell cycle blockade is a primary mechanism by which AT7519 suppresses tumor cell proliferation.[3]

The canonical pathway involves the inhibition of the Cyclin D/CDK4/6 complex and the Cyclin E/A/CDK2 complex, which are critical for the G1/S transition. By inhibiting these complexes, AT7519 prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry.[8][9] Furthermore, inhibition of the Cyclin B/CDK1 complex prevents entry into mitosis, leading to a G2/M arrest.

Transcriptional Inhibition through RNA Polymerase II Modulation

AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][2] CDK9, along with CDK7, plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNA pol II).[1][2] This phosphorylation is essential for the initiation and elongation of nascent mRNA transcripts.[3]

By inhibiting CDK9, AT7519 prevents the phosphorylation of RNA pol II, leading to a global decrease in RNA synthesis.[1] This transcriptional inhibition has profound effects on cancer cells, which are often highly dependent on the continuous expression of short-lived transcripts encoding proteins crucial for their survival, such as anti-apoptotic proteins and cell cycle regulators.[2] The downregulation of these key survival proteins is a significant contributor to the pro-apoptotic activity of AT7519.[2]

Induction of Apoptosis through Multiple Mechanisms

AT7519 induces apoptosis in cancer cells through at least two distinct but potentially interconnected signaling pathways.[1][6]

a) Intrinsic Apoptosis via Mcl-1 Downregulation: The inhibition of transcription by AT7519 leads to a rapid reduction in the protein levels of the anti-apoptotic BCL-2 family member, Mcl-1.[2][10] Mcl-1 has a short half-life and its continuous replenishment is essential for the survival of many cancer cells.[2] The loss of Mcl-1 disrupts the balance between pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases-9, -3, and -8.[1][10]

b) GSK-3β Activation: AT7519 has been shown to induce the rapid dephosphorylation of Glycogen Synthase Kinase 3 beta (GSK-3β) at serine 9, which leads to its activation.[1] The activation of GSK-3β is implicated in the pro-apoptotic effects of AT7519.[1][6] Interestingly, this activation of GSK-3β appears to be an independent mechanism from the dephosphorylation of RNA pol II, suggesting a parallel pathway for apoptosis induction.[1][6]

The culmination of these events is the execution of programmed cell death, as evidenced by an increase in the sub-G1 population in cell cycle analysis and positive Annexin V staining.[1][6][7]

Quantitative Data Summary

The inhibitory activity of AT7519 has been quantified against various CDKs and in cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

| Target | IC50 (nM) |

| CDK1 | 210 |

| CDK2 | 47 |

| CDK4 | 100 |

| CDK5 | 13 |

| CDK6 | 170 |

| CDK9 | <10 |

Data sourced from Immunomart.[11]

Table 2: Antiproliferative Activity of AT7519 in Human Tumor Cell Lines

| Cell Line | Cancer Type | Antiproliferative IC50 (nmol/L) |

| HCT116 | Colon | 40 - 940 (range across various cell lines) |

| HT29 | Colon | (within the above range) |

| A2780 | Ovarian | (within the above range) |

Data range sourced from Molecular Cancer Therapeutics and ResearchGate.[3][7]

Experimental Protocols

The characterization of AT7519's activity in the described signaling pathways has been achieved through a variety of standard and advanced molecular and cellular biology techniques.[7]

1. In Vitro Kinase Assays:

-

Purpose: To determine the direct inhibitory activity of AT7519 against a panel of purified kinases.

-

Methodology Overview: These assays typically involve incubating the purified kinase with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to calculate the IC50 value.

2. Cell Proliferation Assays:

-

Purpose: To assess the effect of AT7519 on the growth of cancer cell lines.

-

Methodology Overview: Cancer cells are seeded in multi-well plates and treated with a range of AT7519 concentrations for a defined period (e.g., 72 hours). Cell viability is then measured using reagents like MTT, MTS, or resazurin, which are converted to a colored or fluorescent product by metabolically active cells. The results are used to determine the antiproliferative IC50.

3. Western Blotting:

-

Purpose: To detect and quantify changes in the expression and phosphorylation status of specific proteins involved in the signaling pathways of interest.

-

Methodology Overview: Cells are treated with AT7519, and whole-cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins (e.g., phospho-Rb, phospho-RNA pol II, Mcl-1, cleaved caspases, phospho-GSK-3β). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

4. Cell Cycle Analysis:

-

Purpose: To determine the distribution of cells in the different phases of the cell cycle following treatment with AT7519.

-

Methodology Overview: Cells are treated with AT7519, harvested, and fixed. The cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[1]

5. Apoptosis Assays:

-

Purpose: To confirm and quantify the induction of apoptosis by AT7519.

-

Methodology Overview:

-

Annexin V/PI Staining: This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.[1]

-

TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]

-

Colony Formation Assay: This assay assesses the long-term survival and proliferative capacity of cells after transient exposure to the drug. A reduction in colony formation indicates cytotoxic or cytostatic effects, including apoptosis.[7]

-

Conclusion

AT7519 mesylate is a multi-targeted CDK inhibitor that disrupts fundamental cancer-driving signaling pathways. Its ability to induce cell cycle arrest, inhibit transcription, and promote apoptosis through multiple mechanisms provides a strong rationale for its continued investigation as a therapeutic agent in oncology. The detailed understanding of its mechanism of action at the molecular level, as outlined in this guide, is crucial for designing effective clinical trials and identifying patient populations most likely to benefit from this therapeutic strategy.[1][2][4]

References

- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. [clin.larvol.com]

- 5. academic.oup.com [academic.oup.com]

- 6. ashpublications.org [ashpublications.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. The cyclin-dependent kinase inhibitor AT7519 accelerates neutrophil apoptosis in sepsis-related acute respiratory distress syndrome | Thorax [thorax.bmj.com]

- 11. AT7519 - Immunomart [immunomart.org]

Understanding the chemical structure of AT7519 mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of AT7519 mesylate, a potent multi-cyclin-dependent kinase (CDK) inhibitor.

Chemical Structure and Properties

AT7519 is a small molecule belonging to the 2-halobenzoic acids and derivatives class of organic compounds.[1] Its chemical formula is C₁₆H₁₇Cl₂N₅O₂.[2] The mesylate salt form enhances the compound's solubility and suitability for pharmaceutical development.

Chemical Name: N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, methanesulfonate

Molecular Formula (Mesylate): C₁₇H₂₁Cl₂N₅O₅S

Molecular Weight (Mesylate): 498.35 g/mol

Below is a two-dimensional representation of the chemical structure of AT7519.

Mechanism of Action

AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[2][3] By targeting these kinases, AT7519 disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[3][4]

The primary targets of AT7519 are CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[2] Additionally, AT7519 has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β) and the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[2][4]

Signaling Pathways Affected by AT7519

The inhibitory action of AT7519 on multiple kinases triggers a cascade of downstream effects, ultimately leading to the demise of cancer cells. The following diagrams illustrate the key signaling pathways modulated by AT7519.

Quantitative Data

The inhibitory activity of AT7519 has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (Kᵢ).

| Target Kinase | IC₅₀ (nM) |

| CDK1/Cyclin B | 210 |

| CDK2/Cyclin A | 47 |

| CDK4/Cyclin D1 | 100 |

| CDK5/p25 | 13 |

| CDK6/Cyclin D3 | 170 |

| CDK9/Cyclin T1 | <10 |

| GSK-3β | 89 |

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT116 | Colon Carcinoma | 82 |

| HT29 | Colorectal Adenocarcinoma | 200 |

| MCF-7 | Breast Adenocarcinoma | 40 |

| A2780 | Ovarian Carcinoma | 350 |

| MM.1S | Multiple Myeloma | 500 |

| U266 | Multiple Myeloma | 500 |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of AT7519.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of AT7519 against specific CDKs.

General Procedure:

-

Reaction Mixture Preparation: A reaction buffer containing the purified active CDK/cyclin complex, a suitable substrate (e.g., histone H1 for CDK1/2), and ATP is prepared.

-

Inhibitor Addition: AT7519 is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

-

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of AT7519 on cancer cell lines.

General Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of AT7519 for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of AT7519 on cell cycle distribution.

General Procedure:

-

Cell Treatment: Cells are treated with AT7519 at a specific concentration for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blotting

Objective: To analyze the effect of AT7519 on the expression and phosphorylation of key proteins in relevant signaling pathways.

General Procedure:

-

Cell Lysis: Following treatment with AT7519, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., phospho-Rb, Mcl-1, cleaved PARP). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody.

-

Analysis: The intensity of the bands is quantified to determine changes in protein expression or phosphorylation levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of AT7519.

References

AT7519 Mesylate: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has been investigated for its therapeutic potential in various cancers.[1] Its mechanism of action centers on the disruption of cell cycle regulation and transcriptional processes, leading to cell cycle arrest and apoptosis in tumor cells.[1][2] This technical guide provides an in-depth overview of the target profile and kinase selectivity of AT7519, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Target Profile and Kinase Selectivity

AT7519 is an ATP-competitive inhibitor of several CDKs, demonstrating potent activity against key regulators of the cell cycle and transcription.[3] The inhibitory activity of AT7519 has been characterized against a panel of kinases, revealing a multi-targeted profile with selectivity for specific CDKs.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity of AT7519 against a range of cyclin-dependent and other kinases.

| Kinase Target | IC50 (nM) | Assay Format |

| CDK1/Cyclin B | 210 | Radiometric |

| CDK2/Cyclin A | 47 | Radiometric |

| CDK3/Cyclin E | >1000 | Not Specified |

| CDK4/Cyclin D1 | 100 | ELISA |

| CDK5/p35 | <10 | DELFIA |

| CDK6/Cyclin D3 | 170 | ELISA |

| CDK7/Cyclin H/MAT1 | >1000 | Not Specified |

| CDK9/Cyclin T1 | <10 | Not Specified |

| GSK3β | 89 | Radiometric |

| Aurora A | >1000 | Not Specified |

| Aurora B | >1000 | Not Specified |

| c-Src | >10000 | Not Specified |

| EGFR | >10000 | Not Specified |

| FGFR3 | >10000 | Not Specified |

| IR | >10000 | Not Specified |

| VEGFR1 | >10000 | Not Specified |

Data compiled from multiple sources. Assay formats are specified where the information was available.

Kinase Selectivity Profile

AT7519 demonstrates the highest potency against CDK2, CDK5, and CDK9. Its activity against CDK1, CDK4, and CDK6 is also significant. Notably, it shows limited activity against CDK3 and CDK7 at concentrations up to 1000 nM. Outside of the CDK family, AT7519 exhibits inhibitory activity against GSK3β. The compound is highly selective against a panel of other kinases, including Aurora kinases and various receptor tyrosine kinases, with IC50 values largely exceeding 10,000 nM.

Mechanism of Action

AT7519 exerts its anti-cancer effects through a multi-pronged mechanism involving the inhibition of both cell cycle progression and transcription.

Inhibition of Cell Cycle Progression

By targeting key cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), AT7519 disrupts the orderly progression of cells through the G1/S and G2/M phases.[2] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining its repressive grip on E2F transcription factors and thereby blocking entry into the S phase. Inhibition of CDK2 further reinforces the G1/S checkpoint and is also crucial for S phase progression. Finally, inhibition of CDK1, the engine of mitosis, leads to a G2/M arrest. This multi-point blockade of the cell cycle is a key contributor to the anti-proliferative activity of AT7519.

Inhibition of Transcription

AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 plays a critical role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII). By inhibiting CDK9, AT7519 prevents the phosphorylation of the RNAPII CTD, leading to a global downregulation of transcription.[3] This is particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP for their survival.[3]

References

AT7519 Mesylate: A Multi-faceted Approach to Inducing Apoptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

AT7519 mesylate has emerged as a promising small molecule inhibitor with potent anti-tumor activity, primarily driven by its ability to induce apoptosis in a wide range of cancer cells. This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental methodologies related to AT7519-induced apoptosis, serving as a comprehensive resource for the scientific community.

Mechanism of Action: A Multi-pronged Attack

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] This broad-spectrum inhibition disrupts the cell cycle and transcription, ultimately leading to programmed cell death.

The induction of apoptosis by AT7519 is not solely dependent on cell cycle arrest. A key mechanism involves the inhibition of transcriptional CDKs, particularly CDK9.[4] This leads to the dephosphorylation of the C-terminal domain of RNA polymerase II, effectively halting transcription.[1][2][4] Consequently, the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, are rapidly diminished, tipping the cellular balance towards apoptosis.[1][5]

Furthermore, AT7519 has been shown to induce apoptosis through the activation of GSK-3β by reducing its phosphorylation at serine 9.[1][2] This activation appears to be an independent mechanism contributing to its cytotoxic effects.[1][6] The downregulation of Mcl-1, a critical survival protein in many cancers, is a consistent finding in studies investigating AT7519's pro-apoptotic activity.[1][5][7]

While AT7519 can induce apoptosis in a p53-independent manner, making it effective against tumors with mutant p53, the p53 pathway can also be involved in its mechanism of action.[4]

Quantitative Efficacy of AT7519 Mesylate

The anti-proliferative and pro-apoptotic activity of AT7519 has been quantified across various human tumor cell lines. The IC50 values for proliferation inhibition and apoptosis induction demonstrate its potent and broad-spectrum efficacy.

| Cell Line | Cancer Type | IC50 (Proliferation) | Assay | Reference |

| HCT116 | Colon Carcinoma | 82 nM | Alamar Blue Assay (72h) | [2] |

| A2780 | Ovarian Carcinoma | 350 nM | Alamar Blue Assay (72h) | [2] |

| MRC5 | Normal Lung Fibroblast | 980 nM | Alamar Blue Assay (72h) | [2] |

| Multiple Myeloma (MM.1S, U266, OPM1, RPMI, LR5, DOX 40, MM.1R) | Multiple Myeloma | 0.5 - 2 µM | MTT Assay (48h) | [1] |

| Various Human Tumor Cell Lines (26 types) | Various | 40 - 940 nM | Proliferation Assay (72h) | [4] |

| Cell Line | Cancer Type | Apoptosis Induction | Time Point | Assay | Reference |

| MM.1S | Multiple Myeloma | Increased sub-G1 population | 12h | PI Staining | [1] |

| MM.1S | Multiple Myeloma | Increased Annexin V positive cells | 12h - 48h | Annexin V/PI Staining | [1] |

| HCT116 | Colon Carcinoma | Increased sub-G1 DNA content | 24h | PI Staining | [4] |

| U87MG, U251 | Glioblastoma | Dose-dependent increase in apoptosis | 48h | Annexin V/PI Staining | [8][9] |

| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | 100 - 700 nM induced apoptosis | 4-6h | Not Specified | [10] |

Signaling Pathways and Experimental Workflows

The intricate signaling network affected by AT7519 culminates in the activation of the apoptotic cascade. The following diagrams illustrate the key pathways and a typical experimental workflow for assessing AT7519-induced apoptosis.

Caption: AT7519 induces apoptosis through CDK inhibition, leading to cell cycle arrest and transcriptional repression.

Caption: A typical experimental workflow for investigating AT7519-induced apoptosis in tumor cells.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize AT7519-induced apoptosis, based on methodologies reported in the literature.

Cell Viability Assay (MTT/MTS Assay)

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 3 x 10^5 cells/well and allow them to adhere overnight.[11]

-

Treatment: Treat the cells with increasing concentrations of AT7519 mesylate or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 72 hours).[11]

-

Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-6 hours.[11]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

-

Data Analysis: Calculate the IC50 values after subtracting the background absorbance.[11]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Culture tumor cells (e.g., MM.1S) with AT7519 (e.g., 0.5 µM) or media alone for various time points (e.g., 6, 12, 24 hours).[1]

-

Cell Harvesting: Collect the cells and wash them with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[1][8]

-

Data Interpretation: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells (e.g., U251 and U87MG) with different concentrations of AT7519 (e.g., 0.4 µM) or DMSO for a set time (e.g., 6, 12, 24 hours).[8]

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[8]

-

Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.[8]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[8]

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.[1][4]

Western Blotting for Apoptosis-Related Proteins

-

Cell Lysis: After treatment with AT7519, lyse the cells in an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Mcl-1, p-CDK1, p-CDK2) and a loading control (e.g., β-actin).[7][8]

-

Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.

Conclusion

AT7519 mesylate is a potent inducer of apoptosis in tumor cells, acting through a multi-faceted mechanism that involves the inhibition of multiple CDKs, leading to cell cycle arrest and transcriptional repression of key survival proteins. Its efficacy has been demonstrated across a broad range of cancer cell lines, including those with p53 mutations. The detailed protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of AT7519.

References

- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The cyclin-dependent kinase inhibitor AT7519 accelerates neutrophil apoptosis in sepsis-related acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

AT7519 Mesylate: A Potent Cyclin-Dependent Kinase Inhibitor Targeting Transcriptional Machinery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that play a critical role in regulating the cell cycle and transcription.[1][2] Its ability to target both cell cycle and transcriptional CDKs has positioned it as a compound of significant interest in oncology research and drug development. This technical guide provides a comprehensive overview of the mechanism of action of AT7519 mesylate, with a particular focus on its role in the inhibition of transcription. The guide details the quantitative inhibitory activity of AT7519, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

AT7519 exerts its anti-tumor effects through the induction of cell cycle arrest and apoptosis.[3] A crucial aspect of its mechanism is the inhibition of transcriptional CDKs, particularly CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).[1] By inhibiting CDK9, AT7519 prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a key step for the initiation and elongation phases of transcription.[1][4] This leads to a global down-regulation of transcription, with a particularly pronounced effect on the expression of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting programmed cell death in cancer cells.[1][5]

Data Presentation: Inhibitory Activity of AT7519 Mesylate

AT7519 mesylate exhibits potent inhibitory activity against a range of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of AT7519 against various CDKs, providing a quantitative basis for its biological activity.

| Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| CDK1/cyclin B | 210 | 38 | [3][6] |

| CDK2/cyclin A | 47 | Not Reported | [3][7] |

| CDK2/cyclin E | Not Reported | Not Reported | |

| CDK3/cyclin E | >1000 | Not Reported | |

| CDK4/cyclin D1 | 100 | Not Reported | [3][7] |

| CDK5/p25 | 13 | Not Reported | [7] |

| CDK6/cyclin D3 | 170 | Not Reported | [7] |

| CDK7/cyclin H | >1000 | Not Reported | |

| CDK9/cyclin T1 | <10 | Not Reported | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for AT7519 Mesylate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription. It has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, making it a compound of significant interest in oncology research and drug development. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of AT7519 mesylate.

Data Presentation

Table 1: Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases (CDKs)

| Kinase Target | IC50 (nM) | Assay Format |

| CDK1/cyclin B | 210 | Cell-free assay |

| CDK2/cyclin A | 47 | Cell-free assay |

| CDK2/cyclin E | 100 | Not Specified |

| CDK4/cyclin D1 | 100 | Cell-free assay |

| CDK5/p25 | 13 | Not Specified |

| CDK6/cyclin D3 | 170 | Cell-free assay |

| CDK9/cyclin T1 | <10 | Cell-free assay |

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| MM.1S | Multiple Myeloma | 0.5 |

| U266 | Multiple Myeloma | 0.5 |

| RPMI 8226 | Multiple Myeloma | 1.0 |

| OPM2 | Multiple Myeloma | 2.0 |

| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | >2.0 |

| HCT116 | Colon Carcinoma | 0.082 (72h) |

| HT29 | Colorectal Adenocarcinoma | Not Specified |

| MCF-7 | Breast Adenocarcinoma | 0.040 (72h) |

| A549 | Lung Carcinoma | Not Specified |

| HL-60 | Promyelocytic Leukemia | Not Specified |

Signaling Pathways and Experimental Workflows

Caption: AT7519 inhibits CDKs, leading to cell cycle arrest and apoptosis.

Caption: General workflow for in vitro evaluation of AT7519.

Experimental Protocols

Biochemical CDK Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of AT7519 against specific CDK/cyclin complexes. The example below is for a radiometric filter binding assay.

Materials:

-

Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)

-

Substrate (e.g., Histone H1)

-

AT7519 mesylate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of AT7519 in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and AT7519 dilutions.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each AT7519 concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]

Materials:

-

Cancer cell lines (e.g., MM.1S, HCT116)

-

Complete cell culture medium

-

AT7519 mesylate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][3]

-

Treat the cells with various concentrations of AT7519 and a vehicle control (e.g., DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]

-

Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[2]

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

AT7519 mesylate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with AT7519 as described for the cell viability assay.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[9][10][11][12][13][14]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

AT7519 mesylate

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with AT7519 for the desired duration.

-

Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.[9][11][12][13]

-

Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.[9][12][13]

-

Resuspend the cell pellet in PI staining solution.[9][11][12]

-

Incubate for 30 minutes at room temperature in the dark.[14]

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation and apoptosis following treatment with AT7519.

Materials:

-

Cancer cell lines

-

AT7519 mesylate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Rb, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with AT7519, then harvest and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-